3-(2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one
Description
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Properties
IUPAC Name |
3-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-12-19-17(26-20-12)15-10-22(9-14(15)13-5-3-2-4-6-13)16(23)11-21-7-8-25-18(21)24/h2-6,14-15H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIAOSJENVYEIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)CN4CCOC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a novel oxazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the biological activity of this compound based on existing literature, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₄O₃
This compound features an oxazolidinone core, which is known for its antibacterial properties. The incorporation of a 3-methyl-1,2,4-oxadiazol ring is significant due to its bioactive potential.
The mechanism of action for oxazolidinones typically involves inhibition of bacterial protein synthesis. This occurs through binding to the 50S ribosomal subunit, preventing the formation of the initiation complex in protein translation. The presence of the oxadiazole moiety enhances the binding affinity and specificity towards bacterial ribosomes.
Antimicrobial Activity
A study evaluated various oxazolidinone derivatives, including our compound of interest, against a range of bacterial strains. The results indicated that derivatives with a 4-phenyl substitution exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts. The minimum inhibitory concentrations (MICs) for selected strains were documented as follows:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 |
| This compound | Escherichia coli | 16 |
These results suggest that the compound possesses significant antibacterial properties.
Antiviral Activity
In another study focused on HIV inhibitors, compounds structurally related to oxazolidinones were tested for their ability to inhibit HIV replication. The compound demonstrated promising antiviral activity with an EC50 value in the low micromolar range (approximately 5 µM), indicating effective inhibition of viral replication stages.
Structure–Activity Relationship (SAR)
The SAR studies revealed that modifications on the phenyl ring and the oxadiazole moiety significantly influenced biological activity. For instance:
- Substitution at the 4-position on the phenyl ring enhanced activity against both bacterial and viral targets.
- Altering the oxadiazole substituents affected binding affinity to target proteins, suggesting that specific electronic or steric properties are crucial for optimal interaction.
Case Studies
Several case studies have highlighted the efficacy of this compound in vivo:
- In Vivo Efficacy Against Bacterial Infections : In a murine model of Staphylococcus aureus infection, treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls.
- Toxicity Assessment : Toxicological evaluations indicated that at therapeutic doses, there were no significant adverse effects observed in animal models, supporting its potential as a safe therapeutic agent.
Q & A
Q. Q1. What are the established synthetic routes for 3-(2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one?
Methodological Answer: The synthesis typically involves multi-step reactions:
Oxadiazole Ring Formation : React a hydrazide derivative with a nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole core .
Pyrrolidine Substitution : Introduce the 3-methyl group and phenyl substituent via nucleophilic substitution or coupling reactions.
Oxazolidinone Attachment : Link the pyrrolidine-oxadiazole intermediate to the oxazolidinone moiety using a ketone-bearing ethyl spacer.
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Hydrazide + Nitrile, H2SO4 | DMF | 60–75 | ≥95% |
| 3 | K2CO3, THF, 60°C | THF | 45–50 | ≥90% |
Characterization relies on NMR (1H/13C), FT-IR (C=O stretch at ~1750 cm⁻¹), and HRMS (to confirm molecular ion peaks) .
Advanced Structural Confirmation
Q. Q2. How can stereochemical integrity be verified in the pyrrolidine-oxadiazole intermediate?
Methodological Answer: Advanced techniques include:
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for structurally related oxazolidinones (e.g., 4-benzyl-5-(tridecafluorooctyl)-oxazolidin-2-one) .
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol gradients to separate enantiomers.
- NOESY NMR : Identify spatial proximity of protons to confirm ring puckering in the pyrrolidine moiety.
Q. Data Interpretation Example :
| Technique | Key Observation | Conclusion |
|---|---|---|
| X-ray | Dihedral angle = 112° between oxadiazole and pyrrolidine | Confirms cis-fused ring system |
| NOESY | H-3 (pyrrolidine) correlates with H-5 (oxadiazole) | Validates spatial orientation |
Biological Activity Profiling
Q. Q3. What in vitro assays are suitable for evaluating this compound’s bioactivity?
Methodological Answer :
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Enzyme Inhibition : Test against bacterial enoyl-ACP reductase (FabI) via spectrophotometric NADH depletion .
- Cytotoxicity : MTT assay on HEK-293 cells to assess selectivity (IC50 > 50 µM preferred).
Q. Q4. How to resolve discrepancies in reported yields for the oxadiazole ring formation?
Methodological Answer : Discrepancies often arise from:
Reagent Purity : Use freshly distilled nitriles to avoid hydrolysis byproducts.
Acid Catalysis : Replace H2SO4 with polyphosphoric acid (PPA) to reduce side reactions (e.g., nitrile dimerization) .
Workup Optimization : Extract with ethyl acetate (3×) and wash with NaHCO3 to improve recovery.
Q. Case Study :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| H2SO4, DMF | 60 | 85 |
| PPA, DCM | 78 | 93 |
Reaction Optimization via DoE
Q. Q5. How to apply Design of Experiments (DoE) to optimize coupling reactions?
Methodological Answer :
Factors : Temperature (40–80°C), catalyst loading (5–15 mol%), solvent polarity (THF vs. DMF).
Response Variables : Yield, purity.
Statistical Model : Central Composite Design (CCD) with ANOVA to identify significant factors.
Q. Example Optimization Results :
| Factor | Optimal Range | p-value |
|---|---|---|
| Temp | 65–70°C | 0.003 |
| Catalyst | 10 mol% | 0.001 |
Reflow under N2 in DMF increases yield by 18% compared to THF .
Advanced Pharmacokinetic Studies
Q. Q6. What methodologies assess metabolic stability and plasma protein binding?
Methodological Answer :
- Microsomal Stability : Incubate with rat liver microsomes (RLM); quantify parent compound via LC-MS/MS over 60 minutes.
- Plasma Protein Binding : Ultracentrifugation or equilibrium dialysis; calculate unbound fraction (fu).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
